molecular formula C10H14ClN3O B1464463 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine CAS No. 1249096-93-2

4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine

Cat. No. B1464463
CAS RN: 1249096-93-2
M. Wt: 227.69 g/mol
InChI Key: PAZCIXSXNBHIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine (4-CPDM) is a chemical compound that is widely used in a variety of scientific research applications. This compound is a derivative of pyrazine, a heterocyclic aromatic compound that is found in many natural and synthetic products. 4-CPDM is an important tool in research due to its unique properties such as its low toxicity and its ability to act as a ligand for a variety of metals. 4-CPDM has been used in a variety of research applications such as drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine is widely used in scientific research applications due to its unique properties. It is often used as a ligand for a variety of metals, and it can be used to synthesize a variety of organic compounds. It has also been used in drug discovery applications, as it can be used to identify new drug targets and to design new drugs. In addition, this compound has been used in biochemistry and organic synthesis experiments, as it can be used to synthesize a variety of organic compounds.

Mechanism of Action

4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine acts as a ligand for a variety of metals, and it can act as a catalyst for a variety of reactions. It can also act as a chelating agent, as it can bind to metal ions and form coordination complexes. In addition, this compound can act as a Lewis acid, which can facilitate the formation of a variety of organic compounds.
Biochemical and Physiological Effects
This compound has been found to be relatively non-toxic and has no known adverse effects on humans or animals. However, due to its ability to act as a ligand for a variety of metals, it is possible that it could interact with certain metal ions in the body and cause adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine in laboratory experiments is its low toxicity and its ability to act as a ligand for a variety of metals. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is sensitive to light and heat, and should be stored in a cool, dark place.

Future Directions

The future of 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine in scientific research is promising. It has already been used in drug discovery applications and in organic synthesis experiments, and it is likely that it will continue to be used in these areas. In addition, this compound may be used in the development of new materials, such as catalysts and superconductors, and in the development of new drugs. It may also be used in the development of new biocatalysts and in the development of new drugs targeting specific diseases. Finally, this compound may be used in the development of new diagnostic tools and in the development of new treatments for various diseases.

properties

IUPAC Name

4-(3-chloropyrazin-2-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-9(11)12-3-4-13-10/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZCIXSXNBHIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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